molecular formula C15H24ClNO3 B2587272 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride CAS No. 2418692-56-3

2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride

Cat. No. B2587272
CAS RN: 2418692-56-3
M. Wt: 301.81
InChI Key: SJXVZXQKJBZZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the NBOMe family. This compound is known for its potent hallucinogenic effects, and it has been used in scientific research to study the mechanism of action of psychedelic drugs.

Scientific Research Applications

Metabolic Pathways and Identification

  • In Vivo Metabolism Studies : Research has focused on understanding the metabolism of psychoactive phenethylamines, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), by identifying urinary metabolites in animal models. These studies reveal metabolic pathways involving deamination, reduction, oxidation, and acetylation, providing insights into the compound's biotransformation (Kanamori et al., 2002).

  • Identification of Novel Psychoactive Compounds : Techniques for identifying new psychoactive substances (NPS), such as NBOH analogues, have been developed. These methods, including gas chromatography-mass spectrometry (GC-MS) and derivatization with heptafluorobutyric anhydride (HFBA), are crucial for detecting low concentrations of thermolabile compounds (Lum et al., 2020).

  • Cytochrome P450 Enzymes in Metabolism : Studies on the metabolism of NBOMe compounds have identified the cytochrome P450 enzymes involved in their biotransformation. Understanding these pathways is vital for predicting drug interactions and toxicities (Nielsen et al., 2017).

Synthetic and Analytical Methodologies

  • Synthesis of Phenethylamine Derivatives : Research on the synthesis of substituted amino-3,3-dialkylchromanones demonstrates methodologies applicable to the synthesis of complex organic molecules, including phenethylamine derivatives. These synthetic routes are critical for the production of research chemicals and potential therapeutic agents (Dean et al., 1983).

  • Analytical Characterization : The development of high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) methods for the determination of NBOMe compounds in biological samples is essential for clinical toxicology and forensic analysis. These methods enable the detection and quantification of trace amounts of hallucinogenic compounds in serum and urine (Poklis et al., 2013).

Toxicology and Pharmacology

  • Toxicity Reports : Case reports and studies highlight the severe toxicity associated with the use of NBOMe hallucinogens. These findings underscore the importance of identifying and understanding the pharmacological and toxicological properties of novel psychoactive substances to mitigate risks to human health (Isbister et al., 2015).

properties

IUPAC Name

2-[3,5-dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-5-11(2)10-19-15-13(17-3)8-12(6-7-16)9-14(15)18-4;/h8-9H,2,5-7,10,16H2,1,3-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXVZXQKJBZZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)COC1=C(C=C(C=C1OC)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride

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